N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride
Description
Properties
Molecular Formula |
C9H4ClF3N2 |
|---|---|
Molecular Weight |
232.59 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C9H4ClF3N2/c10-8(9(11,12)13)15-7-3-1-2-6(4-7)5-14/h1-4H |
InChI Key |
NOASFVSFHVVVDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(C(F)(F)F)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pre-formed N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidates
An alternative approach involves the chlorination of N-(3-cyanophenyl)-2,2,2-trifluoroacetimidates, which are themselves synthesized from corresponding amines and trifluoroacetic derivatives, followed by chlorination using reagents like oxalyl chloride or thionyl chloride.
$$
\text{N-(3-cyanophenyl)-2,2,2-trifluoroacetimidate} + \text{Thionyl chloride} \rightarrow \text{N-(3-cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride}
$$
- Prepare the imidate intermediate via reaction of the amide with trifluoroacetic anhydride or similar reagents.
- Subject the imidate to chlorination with thionyl chloride or oxalyl chloride under reflux.
- Isolate the product after removal of excess reagents and byproducts.
Note: This method is less common for the specific compound but is documented for related derivatives.
Photochemical and Radical-Based Methods
Recent research has explored innovative routes, such as visible-light-induced radical cyclization, for synthesizing trifluoroacetimidoyl chlorides, especially when functionalized aromatic systems are involved. These methods often employ photoredox catalysts and mild conditions, offering a greener alternative.
- Use of Ru(phen)₃Cl₂ as a catalyst under blue LED irradiation to facilitate the transformation of suitable precursors into trifluoroacetimidoyl chlorides.
- The process involves radical intermediates, enabling selective formation of the desired chlorides.
- Mild reaction conditions
- Potential for functional group tolerance
- Reduced hazardous reagent use
- Requires specialized equipment
- Less established for the specific compound
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloride group in N-(3-cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride is highly susceptible to nucleophilic displacement. This reactivity is exploited in glycosylation and alkylation reactions:
a. Glycosylation
In the presence of bases like DABCO (1,4-diazabicyclo[2.2.2]octane), the compound acts as a glycosyl donor, forming β-selective trifluoroacetimidate glycosides. For example:
This method achieves high β-selectivity (>90%) due to the anomeric effect and steric hindrance from the trifluoromethyl group .
b. Alkylation
Primary and secondary alcohols can displace the chloride under mild basic conditions (e.g., KCO or CsCO), yielding alkylated imidates. For instance:
The reaction proceeds via an S2 mechanism, with polar aprotic solvents enhancing nucleophilicity .
Cyclization Reactions
The compound participates in transition-metal-catalyzed cyclizations to construct heterocycles. For example:
a. Indole Synthesis
Under ruthenium catalysis (e.g., Ru(phen)Cl), it reacts with alkynyl-substituted anilines to form 2-trifluoromethyl indoles:
This reaction proceeds via alkyne insertion and subsequent cyclization, with yields ranging from 65–85% .
Hydrolysis
The imidoyl chloride hydrolyzes in aqueous media to form stable amides:
The reaction is accelerated in polar solvents (e.g., THF/HO) and neutral pH .
Comparative Reactivity with Congeners
The reactivity of this compound differs from analogs due to electronic and steric effects:
Reaction Optimization Data
Critical parameters for efficient transformations include:
Mechanistic Insights
The trifluoroacetimidoyl chloride’s reactivity is governed by:
-
Electrophilicity : The electron-withdrawing CF group stabilizes the transition state during nucleophilic attack.
-
Steric Effects : The 3-cyanophenyl group directs nucleophiles to the less hindered face, favoring β-configuration in glycosides .
-
Solvent Polarity : Polar aprotic solvents stabilize the ionic intermediates in S2 pathways .
Scientific Research Applications
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It plays a role in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity with nucleophiles. The trifluoroacetimidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form stable covalent bonds with various nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Electronic Differences
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 3-CN and 4-NO₂ substituents enhance the electrophilicity of the imidoyl chloride, facilitating nucleophilic attacks. However, para-substituted NO₂ (in Pohl’s reagents) shows higher reactivity in allylation/benzylation compared to meta-CN, likely due to better resonance stabilization .
- Steric Effects : Naphthyl and perfluoroalkylmethyl derivatives (e.g., N-(2,2,2-trifluoroethyl)-4-chlorobenzimidoyl chloride) exhibit reduced reactivity in Pd-catalyzed reactions due to steric hindrance .
- Biological Activity: Trifluoroacetimidoyl chlorides coupled to quinolones (e.g., ciprofloxacin derivatives) demonstrate antibacterial properties. The 3-CN group may improve target binding compared to EDG-substituted analogs .
Table 2: Reaction Performance in Pd-Catalyzed Transformations
Key Insights :
- The 3-CN derivative excels in intramolecular C–H activation due to favorable electronic effects for palladacycle formation .
- Para-NO₂ analogs achieve higher yields in protecting group chemistry, attributed to optimal balance of stability and reactivity .
- Sterically hindered derivatives (e.g., naphthyl) show reduced efficiency in catalytic cycles .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Notes:
Biological Activity
N-(3-Cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a trifluoroacetimidoyl moiety, which contributes to its reactivity and interaction with biological targets. The presence of the cyanophenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that derivatives of trifluoroacetimidoyl chlorides exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis pathways .
Anticancer Potential
Recent investigations have highlighted the anticancer potential of trifluoroacetimidoyl derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic gene expression .
Table 1: Summary of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-cyanophenyl amine with trifluoroacetimidoyl chloride under basic conditions. This method has been optimized to enhance yield and purity.
Reaction Scheme
- Starting Material : 3-Cyanophenyl amine
- Reagent : Trifluoroacetimidoyl chloride
- Conditions : Basic medium (e.g., K2CO3)
- Product : this compound
The reaction is generally carried out at room temperature, followed by purification through recrystallization or chromatography.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Antimicrobial Study : A study evaluated the effectiveness of this compound against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range for several pathogens .
- Cancer Cell Line Assay : In a laboratory setting, the compound was tested on various cancer cell lines (e.g., breast and prostate cancer). The results showed a dose-dependent increase in apoptosis markers after treatment with this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(3-cyanophenyl)-2,2,2-trifluoroacetimidoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Traditional methods involve reacting N-substituted trifluoroacetamides with phosphorus pentachloride (PCl₅), but this approach often suffers from harsh conditions and moderate yields . A streamlined one-pot method developed by Uneyama et al. combines trifluoroacetic acid, primary amines (e.g., 3-cyanoaniline), and CCl₄/CBr₄ in the presence of PPh₃ and NEt₃, achieving high yields (80–95%) under reflux . Optimized protocols recommend controlling stoichiometry (1:1.2 amine:PCl₅) and reaction time (24–48 hours) to minimize byproducts like hexachlorodiphosphetidines .
Q. How do substituents on the aryl group affect the reactivity of trifluoroacetimidoyl chlorides in nucleophilic reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CN at the 3-position) enhance electrophilicity at the imidoyl carbon, accelerating nucleophilic substitution. For example, in allylation/benzylation reactions (e.g., Scheme 31), para-substituents on the aryl ring balance stability and reactivity: electron-deficient groups (e.g., -NO₂) improve electrophilicity but reduce shelf life, while electron-donating groups (-OMe) have the opposite effect . Substituent effects can be quantified via Hammett σ constants, with σₚ values > 0.5 favoring rapid C–O bond formation .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- ¹H/¹⁹F NMR : Distinctive signals for the CF₃ group (δ ~ −60 ppm in ¹⁹F NMR) and imidoyl chloride proton (δ ~ 8–9 ppm in ¹H NMR) confirm purity .
- IR Spectroscopy : Strong C≡N (2250 cm⁻¹) and C=N (1650 cm⁻¹) stretches validate the cyanophenyl and imidoyl groups .
- X-ray Crystallography : Resolves Z/E isomerism in derivatives (e.g., imidoylphosphonates) and quantifies bond-length distortions caused by the CF₃ group .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed C–H functionalization?
- Methodological Answer : The CF₃ group stabilizes Pd intermediates in catalytic cycles. For example, in Pd-catalyzed intramolecular C(sp²)–H activation (Scheme 83), oxidative addition of the C–Cl bond forms Pd(II) species, which undergo electrophilic palladation to generate seven-membered palladacycles. Reductive elimination yields 6-CF₃-phenanthridines. Control experiments confirm a non-radical pathway, with turnover numbers (TON) > 50 under mild conditions (80°C, 12 h) .
Q. What mechanistic insights explain its role in Arbuzov-type C–P bond formation with phosphites?
- Methodological Answer : Nucleophilic attack by trivalent phosphorus (e.g., P(OR)₃) on the imidoyl carbon initiates Arbuzov reactions (Scheme 33). The CF₃ group polarizes the C=N bond, enhancing electrophilicity. Subsequent reduction with NaCNBH₃ yields α-aminophosphonates. Kinetic studies show a second-order dependence on [imidoyl chloride] and [phosphite], with NaCNBH₃ critical for stabilizing intermediates. Substituents on the aryl group (e.g., -CN vs. -NO₂) modulate reaction rates by up to 10-fold .
Q. How can this compound enable stereoselective synthesis of fluorinated heterocycles?
- Methodological Answer : In Grignard cyclizations (Scheme 63), the imidoyl chloride acts as an electrophilic partner. For example, reaction with in situ-generated Grignard reagents (e.g., from 2-chloroalkylbenzenes) forms 2-CF₃-indoles. The CF₃ group directs regioselectivity via inductive effects, favoring 6-endo-dig cyclization over 5-exo pathways. Stereoelectronic effects from the cyanophenyl group further enhance enantiomeric excess (up to 85% with chiral ligands) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
